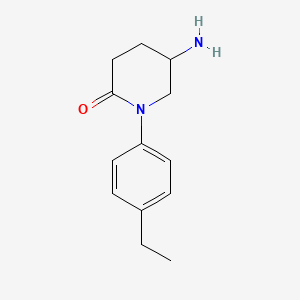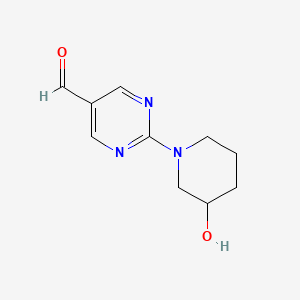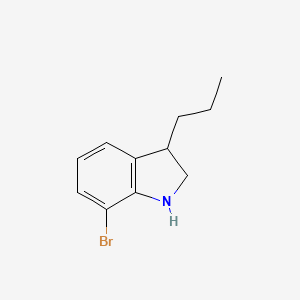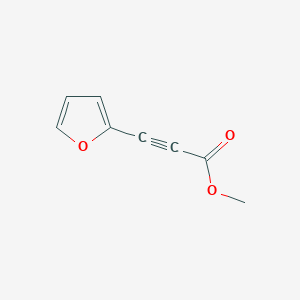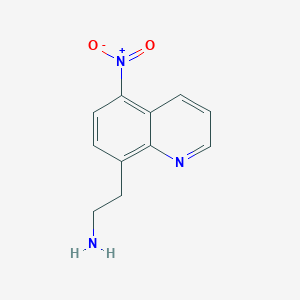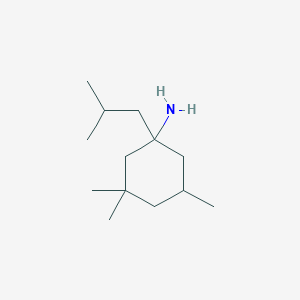
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N. It is a cyclohexane derivative with specific structural features that make it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. The reaction conditions often include the use of strong bases and reducing agents to facilitate the formation of the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, amines, and ketones, depending on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,5-Trimethylcyclohexanone
- 3,5,5-Trimethyl-1,2-cyclohexanedione
- 3,3,5-Trimethylcyclohexanol
Uniqueness
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its branched alkyl groups and amine functionality make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H27N |
|---|---|
Molekulargewicht |
197.36 g/mol |
IUPAC-Name |
3,3,5-trimethyl-1-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-10(2)6-13(14)8-11(3)7-12(4,5)9-13/h10-11H,6-9,14H2,1-5H3 |
InChI-Schlüssel |
LQRIHLPSNXEHFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(CC(C)C)N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
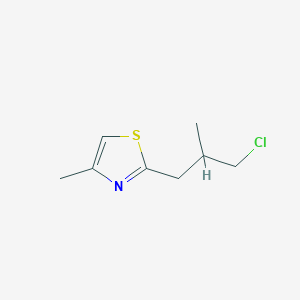
![3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13201862.png)
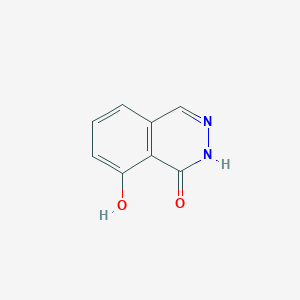
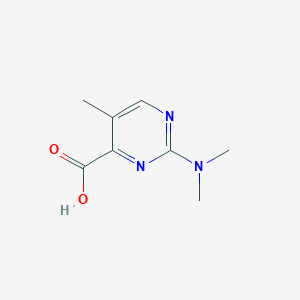
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B13201872.png)
